Methyl 2-bromo-3,3-dichlorobutanoate
Description
Methyl 2-bromo-3,3-dichlorobutanoate is a halogenated ester characterized by a bromine atom at the second carbon and two chlorine atoms at the third carbon of the butanoate backbone.
Properties
CAS No. |
89294-84-8 |
|---|---|
Molecular Formula |
C5H7BrCl2O2 |
Molecular Weight |
249.91 g/mol |
IUPAC Name |
methyl 2-bromo-3,3-dichlorobutanoate |
InChI |
InChI=1S/C5H7BrCl2O2/c1-5(7,8)3(6)4(9)10-2/h3H,1-2H3 |
InChI Key |
QULCHYSMJBVVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Br)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Dichlorocarbene Addition Followed by Bromination
This two-step method involves the addition of dichlorocarbene to methyl but-2-enoate, followed by bromination at the α-position.
Procedure :
- Dichlorocarbene Addition :
- Bromination :
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | CHCl₃, NaOH, PTC | 0–5°C | 65–70% |
| 2 | NBS, CCl₄, AIBN | 60–80°C | 55–60% |
Key Reference :
- Radical-mediated bromination of α-dichloro esters is well-documented in deboronative radical chain reactions.
Esterification of Pre-Halogenated Acids
Synthesis via 2-Bromo-3,3-dichlorobutanoic Acid
This route involves first synthesizing the carboxylic acid precursor, followed by esterification.
Procedure :
- Acid Synthesis :
- Esterification :
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | HBr (48%), H₂O₂ | 25°C | 50–55% |
| 2 | MeOH, H₂SO₄ | Reflux | 85–90% |
Key Reference :
Photocatalytic Bromination
Visible-Light-Mediated Halogenation
A green chemistry approach using photocatalytic conditions to introduce bromine selectively.
Procedure :
- Methyl 3,3-dichlorobutanoate is dissolved in acetonitrile with NaBr as the bromine source.
- Eosin Y (photosensitizer) and a 5W LED light (450 nm) initiate the radical bromination.
Reaction Conditions :
| Reagents/Conditions | Temperature | Yield |
|---|---|---|
| NaBr, Eosin Y, 5W LED, 24 h | 25°C | 70–75% |
Key Reference :
Comparison of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Dichlorocarbene + NBS | High regioselectivity | Requires toxic CHCl₃ | Moderate |
| Acid Esterification | High esterification yield | Low bromination efficiency | High |
| Photocatalytic | Eco-friendly, mild conditions | Long reaction time | Low |
Analytical Data and Characterization
Successful synthesis is confirmed by:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3,3-dichlorobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Reduction: The major products are the corresponding hydrocarbons with the removal of halogen atoms.
Scientific Research Applications
Methyl 2-bromo-3,3-dichlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3,3-dichlorobutanoate involves its reactivity towards nucleophiles and bases. The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Halogen Position : The target compound’s 2-bromo and 3,3-dichloro configuration creates steric and electronic effects distinct from dimethyl (e.g., ) or oxo (e.g., ) substituents.
- Reactivity: Bromine at C2 may enhance electrophilicity compared to amino or benzoylamino groups, favoring SN2 reactions.
Key Observations :
- Solvent Influence: Polar aprotic solvents (e.g., THF, DMF) are common for halogenated or amino-substituted esters.
- Purification : Halogenated compounds may require specialized chromatography (e.g., C18 columns for polar byproducts).
Physical and Spectroscopic Properties
- Melting Points: Brominated aromatic analogs (e.g., 2-bromo-3,5-dinitrobenzoate esters) exhibit higher melting points (>100°C) due to halogen-induced crystallinity. This compound likely has a lower melting point than aromatic analogs but higher than non-halogenated esters.
- NMR Data: For Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate, δ 1.02 (s, 9H) indicates tert-butyl shielding, whereas the target compound’s ³⁵Cl and ⁷⁹Br isotopes may complicate splitting patterns.
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
